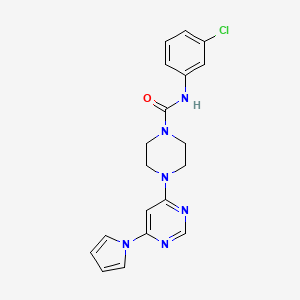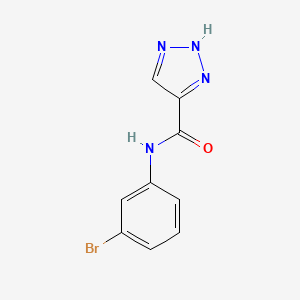
N-(but-3-yn-1-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
It is a white powder with the chemical formula C5H9NO2S. The compound contains a cyclopropane ring and a sulfonamide functional group .
Synthesis Analysis
The synthesis of N-(but-3-yn-1-yl)cyclopropanesulfonamide involves the reaction of 2-iodoaniline with N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide in the presence of palladium catalysts and copper iodide. The reaction takes place in a mixed solvent of triethylamine (Et3N) and dichloroethane (DCE) under nitrogen atmosphere .
Molecular Structure Analysis
The compound features a cyclopropane ring attached to a sulfonamide group via a butynyl linker. The molecular structure can be visualized as a three-membered cyclopropane ring with the sulfonamide substituent .
Physical and Chemical Properties Analysis
- Safety Information : The compound is classified as a warning hazard (GHS07) and may cause skin and eye irritation. Precautions should be taken during handling .
Safety and Hazards
Scientific Research Applications
Lewis Acid Catalysis
N-(but-3-yn-1-yl)cyclopropanesulfonamide and its derivatives have been utilized in Lewis acid catalysis. Mackay et al. (2014) described the use of Sc(OTf)3 in catalyzing (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides. This process yields cyclopentene sulfonamides with high diastereoselectivity, highlighting its potential in synthesizing complex organic compounds (Mackay et al., 2014).
Antimicrobial Properties
Research by Fadda et al. (2016) explored the synthesis of new N-sulfonate derivatives, including those with cyclopropanesulfonamide structures. These compounds were evaluated for their antimicrobial properties, with some showing significant activity against Gram-positive and Gram-negative bacteria and fungi (Fadda et al., 2016).
Enantioselective Cyclopropanations
In the field of asymmetric synthesis, Denmark et al. (1998) demonstrated the application of a zinc-sulfonamide complex in enantioselective cyclopropanations. This complex, formed by deprotonation of N,N'-cyclohexane-1,2-diyl)bis(n-butanesulfonamide), showed catalytic activity in creating cyclopropane derivatives with high specificity (Denmark et al., 1998).
Synthesis of Pyrrolidin-3-ones
Králová et al. (2019) investigated the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine. They discovered that these compounds, when reacted with trimethylsilyl trifluoro-methanesulfonate, unexpectedly yielded pyrrolidin-3-ones, providing new pathways for the synthesis of heterocyclic compounds (Králová et al., 2019).
Novel Catalytic Applications
Goli-Jolodar et al. (2016) introduced a novel nano-sized N-sulfonic acid catalyst for promoting the synthesis of polyhydroquinoline derivatives. This catalyst was shown to be efficient and reusable, highlighting its potential in green chemistry applications (Goli-Jolodar et al., 2016).
Stereoselective Synthesis
Ye et al. (2014) developed a stereoselective method using N-tert-butanesulfinyl imines and arynes. This method facilitated the synthesis of cyclic sulfoximines, highlighting the versatility of sulfonamide derivatives in stereoselective synthesis (Ye et al., 2014).
properties
IUPAC Name |
N-but-3-ynylcyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-6-8-11(9,10)7-4-5-7/h1,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLDHDKZJYDKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNS(=O)(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2961691.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2961694.png)
![3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2961697.png)
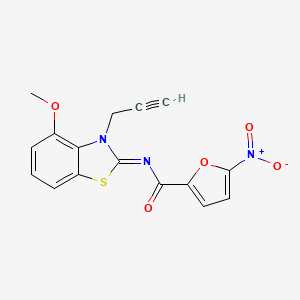

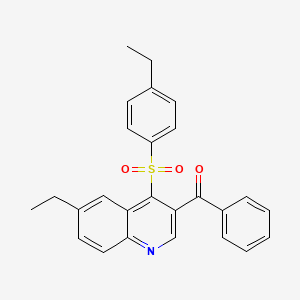
![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2961702.png)
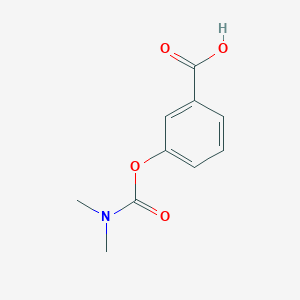
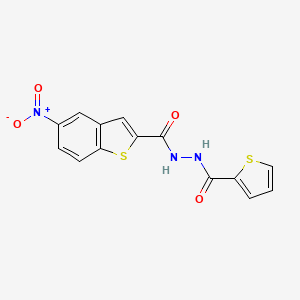

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
